Thiophene, 3-(2-nitro-1-propenyl)-

Description

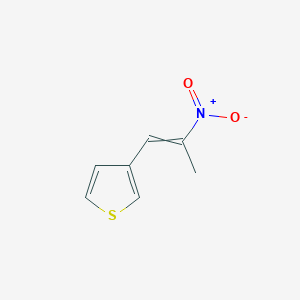

The compound Thiophene (B33073), 3-(2-nitro-1-propenyl)- is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. Specifically, it features a 2-nitro-1-propenyl group attached to the third position of the thiophene ring. Its chemical structure combines the functionalities of a nitroalkene and a heterocyclic aromatic system, making it a subject of interest for synthetic chemists. Research into this compound primarily focuses on its utility as an intermediate in the synthesis of more complex molecules for various industrial and academic purposes.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitroprop-1-enyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-6(8(9)10)4-7-2-3-11-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGOEBZNMJQGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CSC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404822 | |

| Record name | Thiophene, 3-(2-nitro-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149977-36-6 | |

| Record name | Thiophene, 3-(2-nitro-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Thiophene, 3 2 Nitro 1 Propenyl

Reaction Pathways Involving the Nitroalkene Moiety

The nitroalkene group is the primary site of reactivity, characterized by an activated carbon-carbon double bond and a reducible nitro group.

Nucleophilic Additions to the Activated Carbon-Carbon Double Bond

The carbon-carbon double bond in 3-(2-nitro-1-propenyl)thiophene is highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the nitro group. This reactivity is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The 1,4-conjugate addition, often referred to as the Michael addition, is a prominent reaction pathway where nucleophiles add to the β-carbon of the nitroalkene. acs.org This reaction is synthetically valuable for constructing more complex molecular frameworks. acs.org

A variety of nucleophiles can participate in these addition reactions. For instance, thiol-based nucleophiles, which are prevalent in many biological molecules, readily add to activated alkynes in a process that can be highly efficient, often proceeding under ambient conditions with high yields. acs.org Similarly, amines and alcohols can also act as nucleophiles in conjugate additions. acs.org The high reactivity of the nitroalkene moiety facilitates these additions, often leading to quantitative conversions. acs.org

| Nucleophile | Reaction Type | Key Features |

|---|---|---|

| Thiolates | Thiol-yne Addition | High nucleophilicity, often base-catalyzed, can be highly exothermic. acs.org |

| Amines | Amino-yne Addition | Common in bioorganic and medicinal chemistry for conjugation to proteins and biopolymers. acs.org |

| Alcohols | Hydroxyl-yne Addition | Used for the construction of various heterocyclic compounds. acs.org |

Reductions of the Nitro Group and Olefinic Linkage

The nitro group and the carbon-carbon double bond of 3-(2-nitro-1-propenyl)thiophene can be readily reduced using various reagents. The specific products obtained depend on the reducing agent and reaction conditions. For example, catalytic hydrogenation can lead to the saturation of the double bond and the reduction of the nitro group to an amino group. Other reducing agents, such as metal hydrides, can also be employed to achieve selective reductions.

Cycloaddition Reactions, including 1,3-Dipolar Cycloadditions

The activated double bond of the nitroalkene moiety makes 3-(2-nitro-1-propenyl)thiophene a suitable component in cycloaddition reactions. A notable example is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition. wikipedia.org In these reactions, a 1,3-dipole, such as a nitrone or an azomethine ylide, reacts with the nitroalkene (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.orgresearchgate.net

These reactions can be highly regio- and stereoselective. mdpi.com For instance, the reaction of nitrones with alkenes can lead to the formation of isoxazolidines. wikipedia.org The regioselectivity is often controlled by the frontier molecular orbitals of the reactants. wikipedia.org Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), can help to understand the mechanism and selectivity of these cycloadditions. nih.gov The high polarity of the reactants can favor a totally selective reaction pathway. nih.gov Such reactions have been used to synthesize complex fused tricyclic systems. researchgate.net

| 1,3-Dipole | Dipolarophile | Product | Reaction Type |

|---|---|---|---|

| Nitrone | Alkene/Alkyne | Isoxazolidine/Isoxazoline wikipedia.org | [3+2] Cycloaddition wikipedia.org |

| Azomethine Ylide | Nitrobenzothiophene | Fused tricyclic benzo wikipedia.orgyoutube.comthieno[2,3-c]pyrroles researchgate.net | Dearomative [3+2] Cycloaddition researchgate.net |

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring, while aromatic, exhibits distinct reactivity patterns compared to benzene (B151609). It is generally more reactive towards electrophiles. researchgate.netslideshare.net The presence of the deactivating 3-(2-nitro-1-propenyl)- group significantly influences the regioselectivity of reactions on the thiophene nucleus.

Electrophilic Aromatic Substitution Patterns on the Thiophene Nucleus

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of thiophene. wikipedia.org In unsubstituted thiophene, substitution typically occurs at the C2 and C5 positions, which are more activated than the C3 and C4 positions. wikipedia.orgpearson.com However, the 3-(2-nitro-1-propenyl)- substituent is strongly electron-withdrawing, deactivating the thiophene ring towards electrophilic attack. youtube.com This deactivation makes electrophilic substitution more challenging compared to unsubstituted thiophene.

The directing effect of the 3-(2-nitro-1-propenyl) group will influence the position of any incoming electrophile. Electron-withdrawing groups generally direct incoming electrophiles to the meta position in benzene systems. masterorganicchemistry.com In the case of 3-substituted thiophenes, the situation is more complex. The incoming electrophile will likely favor the position least deactivated by the substituent.

Directed Functionalization at Specific Ring Positions

Achieving functionalization at specific positions on the thiophene ring in the presence of the deactivating nitroalkene group can be accomplished through directed functionalization strategies. One such approach is nucleophilic aromatic substitution (SNAr). While less common for thiophenes than for more electron-deficient aromatics, SNAr can occur if the ring is sufficiently activated by electron-withdrawing groups. nih.gov The nitro group on the side chain, along with potentially other substituents on the ring, could facilitate the displacement of a leaving group from the thiophene nucleus by a nucleophile. nih.govmdpi.com

Another strategy involves metal-catalyzed cross-coupling reactions or C-H activation. These modern synthetic methods allow for the direct introduction of functional groups at specific C-H bonds, offering a powerful tool for regioselective functionalization that might not be achievable through classical electrophilic substitution. nih.govrsc.org

Intramolecular Cyclizations and Rearrangements of Nitroalkenyl Thiophenes

Intramolecular reactions of nitroalkenyl thiophenes serve as powerful methods for the construction of fused heterocyclic systems, offering pathways to novel molecular architectures. These transformations often proceed through complex reaction cascades involving the unique electronic properties of the nitroalkenyl moiety and the thiophene ring.

The synthesis of thienopyrroles, a class of compounds with significant interest in medicinal chemistry and materials science, can be achieved through the intramolecular cyclization of appropriately substituted nitroalkenyl thiophenes. bohrium.com These reactions often involve a reductive cyclization strategy, where the nitro group is reduced to an amino group, which then participates in a subsequent intramolecular condensation or cyclization onto the thiophene ring or a side chain.

For instance, the reaction of 3-(2-nitro-1-propenyl)thiophene derivatives with reducing agents can lead to the in situ formation of an enamine or amino intermediate. This intermediate can then undergo cyclization to form the pyrrole (B145914) ring fused to the thiophene core. The specific substitution pattern on the thiophene ring and the propenyl chain, as well as the reaction conditions, play a crucial role in directing the regiochemical outcome of the cyclization.

Recent research has also highlighted tandem reaction sequences, such as a 1,6-H shift followed by a 6π-electrocyclization, as a viable pathway for the formation of N-fused pyrroles from nitrothiophenes. researchgate.net

Substituted nitrothiophenes can undergo fascinating ring-opening and re-cyclization reactions, leading to the formation of different heterocyclic or even carbocyclic systems. These transformations are often triggered by nucleophilic attack on the thiophene ring, facilitated by the electron-withdrawing nature of the nitro group.

In some cases, the reaction of a substituted 2-nitrothiophene (B1581588) with a nucleophile can lead to the opening of the thiophene ring to form a butadienyl intermediate. acs.org This intermediate can then undergo a subsequent intramolecular 6π-electrocyclization to form a new six-membered ring, effectively leading to a ring-enlargement process. acs.org The nature of the substituents on the thiophene ring and the nucleophile are critical in determining whether the reaction proceeds via a direct substitution or a ring-opening pathway. For example, the presence of a 4-alkyl group on a 2-nitrothiophene can favor an oxidative nucleophilic substitution of hydrogen over ring-opening when reacted with secondary amines. nih.gov

This ring-opening/ring-closing strategy provides a versatile method for skeletal diversification, allowing access to a range of fused aromatic and heteroaromatic nitro compounds. acs.org

Derivatization Strategies via Functional Group Interconversions of the Nitropropenyl Side Chain

The nitropropenyl side chain of "Thiophene, 3-(2-nitro-1-propenyl)-" is a versatile functional group that can be transformed into a variety of other functionalities, providing access to a wide range of derivatives. Common transformations include reduction of the nitro group, modifications of the double bond, and reactions involving the activated methyl group of the propenyl moiety.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-based reductions. The resulting aminopropenylthiophene can serve as a key intermediate for the synthesis of other derivatives, including amides, sulfonamides, and for the construction of fused heterocyclic systems as discussed previously.

Modification of the Double Bond: The carbon-carbon double bond in the nitropropenyl side chain can undergo various addition reactions. For example, it can be hydrogenated to a saturated nitropropyl chain or be subjected to Michael additions with various nucleophiles. These reactions allow for the introduction of new substituents and the extension of the carbon skeleton.

Reactions of the Methyl Group: The methyl group in the 2-position of the nitropropenyl side chain is activated by the adjacent nitro group and can participate in condensation reactions with aldehydes and other electrophiles, further expanding the structural diversity of the accessible compounds.

A summary of potential derivatization reactions is presented in the table below.

| Starting Material | Reagent(s) | Product Type |

| Thiophene, 3-(2-nitro-1-propenyl)- | H₂, Pd/C or SnCl₂ | Thiophene, 3-(2-amino-1-propenyl)- |

| Thiophene, 3-(2-nitro-1-propenyl)- | NaBH₄ | Thiophene, 3-(2-nitropropyl)- |

| Thiophene, 3-(2-nitro-1-propenyl)- | R-MgBr (Grignard reagent) | Thiophene, 3-(2-nitro-1-alkyl-1-propenyl)- |

| Thiophene, 3-(2-nitro-1-propenyl)- | R-CHO (Aldehyde) | Thiophene, 3-(2-nitro-1-alkenyl-1-propenyl)- |

Mechanistic Investigations of Thiophene, 3-(2-nitro-1-propenyl)- Transformations

Understanding the mechanisms of the transformations involving "Thiophene, 3-(2-nitro-1-propenyl)-" is crucial for controlling the reaction outcomes and for the rational design of new synthetic methodologies.

The transformations of nitroalkenyl thiophenes often proceed through a series of reactive intermediates. For instance, in the intramolecular cyclization to form thienopyrroles, the initial reduction of the nitro group likely forms a nitroso intermediate, which is further reduced to a hydroxylamine (B1172632) and finally to the amine. The subsequent cyclization may proceed through an enamine tautomer.

In ring-opening reactions of nitrothiophenes, the initial step is often the formation of a Meisenheimer-like adduct resulting from the nucleophilic attack on the thiophene ring. nih.gov The stability and subsequent fate of this adduct determine the final product distribution. Spectroscopic techniques and computational studies are often employed to detect and characterize these transient species.

Control experiments, such as radical inhibition and deuteration studies, can provide valuable insights into the reaction mechanism, helping to distinguish between ionic, radical, or pericyclic pathways. mdpi.com

Many of the reactions involving "Thiophene, 3-(2-nitro-1-propenyl)-" and its derivatives can lead to the formation of stereocenters or result in different regioisomers. The stereochemical outcome, whether diastereoselective or enantioselective, is often influenced by the reaction conditions, the nature of the reagents, and the presence of chiral catalysts or auxiliaries. researchgate.net For example, in the synthesis of substituted isoindolinones from related starting materials, the use of chiral bifunctional ammonium (B1175870) salts under phase transfer conditions has been explored to achieve enantioselectivity. researchgate.net

The regioselectivity of these reactions is governed by a combination of electronic and steric factors. The electron-withdrawing nitro group directs nucleophilic attack to specific positions on the thiophene ring or the propenyl side chain. For instance, in the reaction of 4-alkyl-2-nitrothiophenes with amines, the presence of the alkyl group at the 4-position directs the nucleophilic substitution to the 5-position, preventing the ring-opening pathway observed for the unsubstituted 2-nitrothiophene. nih.gov Similarly, in ring-opening reactions of substituted pyrrolidines, the cleavage often occurs at the sterically less demanding position. nih.gov A thorough analysis of the regiochemical and stereochemical outcomes is essential for the development of highly selective and efficient synthetic methods.

Advanced Spectroscopic Characterization Techniques and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) spectroscopy of "Thiophene, 3-(2-nitro-1-propenyl)-" reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons. Protons on the thiophene (B33073) ring typically appear in the aromatic region, while those on the propenyl chain are located further upfield. The coupling constants (J) between adjacent protons provide valuable information about the connectivity and stereochemistry of the molecule. For instance, the coupling between the vinyl protons can help determine the E/Z configuration of the double bond.

A detailed analysis of the ¹H NMR spectrum, including chemical shifts and coupling constants, is crucial for assigning each proton to its specific position in the molecule. researchgate.net

Table 1: Hypothetical ¹H NMR Data for Thiophene, 3-(2-nitro-1-propenyl)-

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Thiophene) | 7.50 | dd | 2.9, 1.2 |

| H-4 (Thiophene) | 7.15 | dd | 5.0, 1.2 |

| H-5 (Thiophene) | 7.40 | dd | 5.0, 2.9 |

| H-1' (Propenyl) | 7.80 | d | 13.5 |

| H-2' (Propenyl) | 8.10 | d | 13.5 |

| CH₃ (Nitro group) | 2.50 | s | - |

Note: This table is a hypothetical representation and actual values may vary based on experimental conditions and solvent.

¹³C NMR Spectral Assignment and Carbon Environments

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "Thiophene, 3-(2-nitro-1-propenyl)-" gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. Carbons of the thiophene ring resonate in the aromatic region, while the sp² carbons of the propenyl group and the sp³ carbon of the methyl group appear at characteristic chemical shifts. researchgate.net The carbon attached to the nitro group will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for Thiophene, 3-(2-nitro-1-propenyl)-

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (Thiophene) | 127.0 |

| C-3 (Thiophene) | 138.0 |

| C-4 (Thiophene) | 128.5 |

| C-5 (Thiophene) | 126.0 |

| C-1' (Propenyl) | 135.0 |

| C-2' (Propenyl) | 145.0 |

| C-3' (Methyl) | 15.0 |

Note: This table contains predicted values based on known substituent effects and may differ from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing correlations between different nuclei and are essential for unambiguous structural assignment. uvic.ca

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. youtube.comsdsu.edu For "Thiophene, 3-(2-nitro-1-propenyl)-", COSY would confirm the connectivity of the protons on the thiophene ring and the coupling between the vinylic protons of the propenyl group. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond C-H correlations). youtube.comlibretexts.org It is invaluable for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range C-H correlations). libretexts.org HMBC is crucial for connecting different fragments of the molecule, for example, by showing the correlation between the protons on the thiophene ring and the carbons of the propenyl side chain, thus confirming the position of substitution. libretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Characteristic Vibrational Modes of Nitro and Thiophene Groups

Both the nitro group (-NO₂) and the thiophene ring exhibit characteristic vibrational modes in the IR and Raman spectra.

Nitro Group: The nitro group has two strong characteristic stretching vibrations: the asymmetric stretch, typically appearing in the range of 1500-1570 cm⁻¹, and the symmetric stretch, found between 1300-1370 cm⁻¹. researchgate.net These bands are often intense in the IR spectrum.

Thiophene Ring: The thiophene ring has several characteristic vibrations. nih.gov The C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C ring stretching vibrations usually appear in the 1400-1550 cm⁻¹ region. iosrjournals.org The C-S stretching vibrations are found at lower wavenumbers, generally in the 600-850 cm⁻¹ range. iosrjournals.org The substitution pattern on the thiophene ring can influence the exact positions and intensities of these bands. globalresearchonline.net

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |

| Thiophene | C-H Stretch | > 3000 |

| Thiophene | C=C Ring Stretch | 1400 - 1550 |

| Thiophene | C-S Stretch | 600 - 850 |

Note: These are general ranges, and the exact frequencies for "Thiophene, 3-(2-nitro-1-propenyl)-" will be specific to the molecule.

Conformational Analysis via Vibrational Signatures

The rotational freedom around the single bond connecting the thiophene ring and the propenyl group can lead to different conformations (rotational isomers). iu.edu.sa Vibrational spectroscopy can be a sensitive probe of these conformational changes. americanpharmaceuticalreview.com Different conformers may exhibit slightly different vibrational frequencies or intensities for certain modes, particularly those involving the atoms around the rotating bond. americanpharmaceuticalreview.com By comparing experimental spectra with theoretical calculations for different possible conformations, it is often possible to determine the most stable conformation of the molecule in the gas phase or in a particular solvent. epstem.net For instance, changes in the vibrational signatures of the C-C single bond stretch between the ring and the side chain, or out-of-plane bending modes, can provide insights into the conformational preferences.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For "Thiophene, 3-(2-nitro-1-propenyl)-", the UV-Vis spectrum is expected to be characterized by absorptions arising from the conjugated system formed by the thiophene ring, the ethenyl bridge, and the nitro group. The spectrum is anticipated to display distinct bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, typically of high intensity (large molar absorptivity, ε), originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the extended conjugated system. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the sulfur atom of the thiophene ring) to a π* antibonding orbital.

In a manner similar to other conjugated nitroalkenes and aromatic nitro compounds, the spectrum of "Thiophene, 3-(2-nitro-1-propenyl)-" would likely exhibit strong absorptions in the UV region. For instance, studies on nitrobenzaldehydes show intense π → π* transitions around 250 nm and weaker n → π* transitions at longer wavelengths, around 350 nm. rsc.org The extended conjugation in "Thiophene, 3-(2-nitro-1-propenyl)-" compared to a simple nitrothiophene would be expected to shift the primary absorption bands to longer wavelengths (a bathochromic shift).

Table 1: Expected UV-Vis Absorption Data for Thiophene, 3-(2-nitro-1-propenyl)-

| Electronic Transition | Expected Wavelength (λmax) Range (nm) | Associated Chromophores |

|---|---|---|

| π → π* | 280 - 350 | Thiophene ring, C=C double bond, Nitro group |

| n → π* | 380 - 450 | Nitro group (nO), Thiophene (nS) |

Note: These are estimated values based on analogous structures; actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For "Thiophene, 3-(2-nitro-1-propenyl)-" (molecular formula C7H7NO2S), the molecular ion peak [M]+ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways, driven by the stability of the resulting fragments. A prominent fragmentation route for nitro compounds is the loss of the nitro group (NO2), which would result in a significant peak at [M-46]+. Another common fragmentation is the cleavage of the bond between the thiophene ring and the propenyl side chain.

For the related compound 3-(2-nitroethyl)thiophene, mass spectrometry is used to validate the molecular ion and observe fragmentation patterns such as the loss of the NO₂ group. This suggests a similar fragmentation behavior for "Thiophene, 3-(2-nitro-1-propenyl)-".

Table 2: Predicted Mass Spectrometry Fragmentation for Thiophene, 3-(2-nitro-1-propenyl)-

| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 169 | [C7H7NO2S]+• | Molecular Ion (M+•) |

| 123 | [C7H7S]+ | Loss of NO2 group |

| 97 | [C4H4S]+• | Thiophene radical cation (cleavage of side chain) |

| 83 | [C4H3S]+ | Thienyl cation |

Note: These are predicted fragmentation patterns. The relative abundances of these ions would depend on the ionization energy and the specific mass spectrometer used.

X-ray Diffraction Studies of Solid-State Structures

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of "Thiophene, 3-(2-nitro-1-propenyl)-".

Currently, there is no publicly available crystal structure for "Thiophene, 3-(2-nitro-1-propenyl)-". However, based on the structures of related thiophene derivatives and nitro-substituted compounds, several structural features can be anticipated. The thiophene ring is expected to be essentially planar. The planarity of the entire molecule would depend on the torsion angles between the thiophene ring, the propenyl bridge, and the nitro group. A high degree of planarity would maximize π-conjugation.

Intermolecular interactions in the solid state would likely be governed by C-H···O hydrogen bonds involving the nitro group and potentially π-π stacking interactions between the thiophene rings of adjacent molecules. These interactions would dictate the crystal packing and influence the material's bulk properties.

Table 3: Anticipated Crystallographic Parameters for Thiophene, 3-(2-nitro-1-propenyl)-

| Parameter | Expected Value/Feature | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this size |

| Space Group | Centrosymmetric (e.g., P21/c) | Common for achiral molecules |

| Bond Lengths | C-S: ~1.7 Å, C=C: ~1.34 Å, N-O: ~1.22 Å | Confirms covalent structure |

| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | Determines crystal packing and stability |

Note: These are hypothetical parameters based on known structures of similar compounds.

Computational and Theoretical Investigations of Thiophene, 3 2 Nitro 1 Propenyl

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable tools for understanding the geometric and electronic properties of molecules like Thiophene (B33073), 3-(2-nitro-1-propenyl)-. These methods solve the Schrödinger equation approximately for a given molecular system.

Density Functional Theory (DFT) Applications and Exchange-Correlation Functionals

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost and accuracy effectively. rdd.edu.iqrsc.org DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov A critical component of DFT is the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation.

For organic molecules like thiophene derivatives, hybrid XC functionals are very popular. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a prominent example, widely used for its reliability in predicting molecular geometries and electronic properties of various organic systems, including those containing thiophene. rdd.edu.iqresearchgate.net Other functionals from the Minnesota family, such as M06-2X, are also utilized, particularly for systems where non-covalent interactions are important. nih.govresearchgate.net DFT calculations are routinely used to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties such as molecular orbital energies. mdpi.com For instance, a study on nitro-substituted nicotine (B1678760) analogues employed the B3LYP-D3 functional to investigate reaction mechanisms. chemrxiv.org

Hartree-Fock (HF) Approaches

The Hartree-Fock (HF) method is a fundamental ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. nih.gov It provides a foundational understanding of electronic structure but neglects electron correlation, which can be a significant limitation. aps.org

While HF is often less accurate than modern DFT functionals for many properties, it serves as a starting point for more advanced, correlation-corrected methods (post-Hartree-Fock methods). nih.gov In some comparative studies, HF has been used alongside DFT to evaluate differences in electronic structure predictions. For example, a study on thiophene carboxylic acids used both DFT (B3LYP) and HF methods to assess reactivity differences. researchgate.net The HF method can sometimes be used for initial geometry optimizations or as a component in more complex computational protocols.

Basis Set Selection and Optimization Strategies

The choice of a basis set is crucial for the accuracy of any quantum chemical calculation. A basis set is a set of mathematical functions (basis functions) used to build molecular orbitals. For molecules containing elements like sulfur, nitrogen, and oxygen, such as Thiophene, 3-(2-nitro-1-propenyl)-, the selection of an appropriate basis set is critical.

Pople-style basis sets, such as 6-31G* and 6-311G(d,p), are very common for calculations on organic molecules. rowansci.com The notation indicates the number and type of functions used:

6-31G : A split-valence basis set.

* or (d) : Indicates the addition of polarization functions on heavy (non-hydrogen) atoms. These are essential for describing the anisotropic nature of chemical bonds accurately.

+ or ++ : Indicates the addition of diffuse functions, which are important for describing anions, lone pairs, and excited states. researchgate.net Given the electronegative nitro group, diffuse functions would be recommended for accurate calculations on Thiophene, 3-(2-nitro-1-propenyl)-.

More advanced basis sets like Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) or Jensen's polarization-consistent basis sets (e.g., pcseg-1, aug-pcseg-2) offer systematic ways to improve accuracy. rowansci.com The choice often represents a compromise between desired accuracy and computational expense. For instance, studies on thiophene derivatives have successfully employed the 6-311G(d,p) basis set for geometry optimization and electronic property calculations. mdpi.com

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Analysis of these orbitals, particularly the frontier molecular orbitals, provides deep insights into the molecule's stability and reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). youtube.com

HOMO : Represents the orbital from which an electron is most easily removed. Its energy is related to the ionization potential and indicates the ability to donate electrons (nucleophilicity).

LUMO : Represents the orbital to which an electron is most easily added. Its energy is related to the electron affinity and indicates the ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com The spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively. ic.ac.uk For Thiophene, 3-(2-nitro-1-propenyl)-, the HOMO is expected to be distributed primarily over the electron-rich thiophene ring, while the LUMO is likely localized on the electron-withdrawing nitropropenyl substituent.

Below is a table with representative HOMO-LUMO data from a computational study on a related thiophene derivative, as specific data for Thiophene, 3-(2-nitro-1-propenyl)- is not available.

| Compound | Methodology | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|---|

| 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | PBE0-D3BJ/def2-TZVP | -7.05 | -2.12 | 4.93 |

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, uses the properties of the HOMO and LUMO to explain and predict the outcome of chemical reactions. youtube.com The theory posits that the most significant interactions during a reaction occur between the HOMO of one reactant and the LUMO of the other. youtube.com

For Thiophene, 3-(2-nitro-1-propenyl)-, FMO theory can predict its behavior in various reactions:

Electrophilic Attack : An electrophile will preferentially attack the atoms on the thiophene ring where the HOMO has the largest electron density. For many thiophene derivatives, this is the C2 or C5 position. ic.ac.uk

Nucleophilic Attack : A nucleophile will target the atoms where the LUMO is most prominent. In this case, the LUMO is expected to be centered on the nitropropenyl group, specifically the carbon atom beta to the nitro group, making it susceptible to nucleophilic addition.

Cycloaddition Reactions : In reactions like the Diels-Alder reaction, the molecule could act as either a diene or a dienophile depending on the relative energies of its FMOs compared to the reaction partner. The nitro group significantly lowers the LUMO energy, making the propenyl part a potent dienophile. nih.gov

By analyzing the energies and spatial distributions of the HOMO and LUMO, chemists can make educated predictions about the regioselectivity and stereoselectivity of reactions involving Thiophene, 3-(2-nitro-1-propenyl)-.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, primarily based on Density Functional Theory (DFT), serve as powerful tools for predicting and interpreting the spectroscopic properties of molecules like Thiophene, 3-(2-nitro-1-propenyl)-. These computational methods allow for the simulation of vibrational, nuclear magnetic resonance, and electronic spectra, providing insights that complement and guide experimental work.

Calculated Vibrational Frequencies and Scaling

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental method for molecular structure elucidation. Quantum chemical calculations, particularly using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), are widely employed to compute the harmonic vibrational frequencies of thiophene derivatives. nih.govscispace.com

The direct results of these calculations, however, are known to systematically overestimate experimental frequencies. This discrepancy arises from the neglect of anharmonicity in the theoretical model and the use of finite basis sets. scirp.org To correct for these systematic errors and improve the agreement with experimental data, the calculated harmonic frequencies are uniformly scaled. scispace.com A common approach involves applying a scaling factor, which is empirically determined to minimize the root-mean-square (RMS) error between the computed and experimental vibrational bands. For instance, scaling factors around 0.96 are often used for frequencies calculated at the B3LYP/6-311++G(d,p) level of theory. scispace.com

The assignments of calculated vibrational modes are typically performed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. scispace.com For a molecule like Thiophene, 3-(2-nitro-1-propenyl)-, key vibrational modes would include the C-H stretching of the thiophene ring and propenyl group, C=C and C-C stretching, thiophene ring vibrations, and the characteristic symmetric and asymmetric stretching of the nitro (NO₂) group. scirp.org The nitro group vibrations are particularly notable, with the asymmetric and symmetric stretching modes expected in distinct regions of the spectrum. scirp.org

Table 1: Illustrative Calculated Vibrational Modes for a Nitro-Substituted Aromatic System Note: This table presents typical vibrational assignments for a related nitro-aromatic compound, as specific experimental data for Thiophene, 3-(2-nitro-1-propenyl)- is not available in the provided sources. The assignments are based on general knowledge from computational studies.

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) (Scaled) | Description |

| ν(C-H) | 3100 - 3000 | Aromatic and Vinylic C-H stretching |

| νₐₛ(NO₂) | ~1530 | Asymmetric NO₂ stretching |

| ν(C=C) | 1600 - 1450 | Alkene and Thiophene ring C=C stretching |

| νₛ(NO₂) | ~1350 | Symmetric NO₂ stretching |

| δ(NO₂) | ~760 | NO₂ deformation (scissoring) |

| ρ(NO₂) | ~530 | NO₂ rocking |

Computational NMR Chemical Shift Values

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure of organic molecules. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. nih.gov This method is typically employed within the framework of DFT, for example, using the B3LYP functional with a comprehensive basis set like 6-311++G(d,p). nih.gov

The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the computed shielding of a standard compound, usually Tetramethylsilane (TMS). nih.gov The accuracy of these predictions is generally high, with root-mean-square errors often falling below 0.1 ppm for ¹H shifts, which is considered a useful predictive accuracy for chemists. modgraph.co.uk For Thiophene, 3-(2-nitro-1-propenyl)-, calculations would predict distinct chemical shifts for the protons on the thiophene ring and the propenyl side chain. The electron-withdrawing nature of the nitro group and the electronic environment of the thiophene ring would significantly influence these shifts.

| Proton | Predicted Chemical Shift (ppm) | Influencing Factors |

| Thiophene H (position 2) | 7.0 - 8.5 | Ring current, proximity to sulfur and substituent |

| Thiophene H (position 4/5) | 7.0 - 8.0 | Ring current, electronic effects of substituent |

| Vinylic H (α to ring) | 7.5 - 8.5 | Conjugation, deshielding by nitro group |

| Vinylic H (β to ring) | 6.5 - 7.5 | Conjugation, electronic effects |

| Methyl Protons | Not Applicable | Not Applicable |

Simulated UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating ultraviolet-visible (UV-Vis) absorption spectra of organic molecules in their ground state. nih.gov By performing TD-DFT calculations on the optimized ground-state geometry of the molecule, one can obtain the vertical excitation energies and oscillator strengths for electronic transitions. mdpi.com These transitions correspond to the absorption of light, promoting an electron from an occupied molecular orbital to an unoccupied one, most commonly the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. mdpi.com

For Thiophene, 3-(2-nitro-1-propenyl)-, the conjugated π-system extending over the thiophene ring and the nitropropenyl side chain is expected to result in strong absorption bands in the UV-Vis region. TD-DFT calculations can predict the maximum absorption wavelength (λₘₐₓ) for the key electronic transitions. mdpi.com The results of these simulations are often in excellent agreement with experimental spectra, helping to assign the observed absorption bands to specific electronic transitions (e.g., π → π*). mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP is plotted onto the molecule's electron density surface, providing a map of electrostatic potential.

Different potential values are represented by different colors. Typically, regions of negative electrostatic potential, shown in red, are characterized by an excess of electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral or near-zero potential.

Identification of Electrophilic and Nucleophilic Sites

For Thiophene, 3-(2-nitro-1-propenyl)-, an MEP surface analysis would reveal distinct regions of positive and negative potential that are critical to its reactivity.

Nucleophilic Sites: The most negative potential (red/yellow regions) would be concentrated around the oxygen atoms of the nitro (NO₂) group. researchgate.net This is due to the high electronegativity of oxygen, which results in a significant accumulation of electron density. These sites are the primary centers for interaction with electrophiles and for hydrogen bonding. researchgate.net

Electrophilic Sites: Regions of positive potential (blue) would likely be found around the hydrogen atoms of the thiophene ring and the vinylic proton. The area around the sulfur atom in the thiophene ring and the carbon atom attached to the nitro group may also exhibit positive potential, indicating susceptibility to attack by nucleophiles. researchgate.net

Reactivity Descriptors and Global Reactivity Indices

The reactivity of a molecule can be quantified using a set of global reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO), as calculated by DFT. scispace.com These indices provide a theoretical framework for understanding the molecule's stability, reactivity, and interaction preferences.

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). scispace.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity, as more energy is required for electronic excitation. icm.edu.pl

From the HOMO and LUMO energies, several global reactivity indices can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's tendency to react and the nature of that reaction. For instance, a high electrophilicity index suggests the molecule will behave as a strong electrophile in reactions.

Table 3: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Chemical Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity; larger gap means higher stability. icm.edu.pl |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron; measures electron-donating ability. scispace.com |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added; measures electron-accepting ability. |

| Electronegativity (χ) | (I+A)/2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness; indicates high polarizability and reactivity. |

Thermodynamic Parameters from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the thermodynamic properties of molecules like Thiophene, 3-(2-nitro-1-propenyl)-. nih.govarxiv.org The B3LYP hybrid functional, combined with various basis sets such as 6-31G(d,p), is a common choice for such calculations, offering a balance between accuracy and computational cost. nih.govmdpi.com These methods allow for the calculation of key thermodynamic parameters, including standard enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (S), which provide insights into the molecule's stability and the spontaneity of its reactions. mdpi.comresearchgate.net

The calculated thermodynamic values are crucial for understanding the energetic landscape of chemical reactions involving this compound. For instance, the enthalpy of formation indicates the energy released or absorbed during the molecule's formation from its constituent elements, a key measure of its intrinsic stability. Gibbs free energy of formation, on the other hand, determines the spontaneity of the formation reaction under standard conditions.

Below is a representative table of thermodynamic parameters for Thiophene, 3-(2-nitro-1-propenyl)-, calculated using DFT methods.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | +85.3 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | +195.8 | kJ/mol |

| Standard Entropy (S°) | 385.2 | J/mol·K |

| Heat Capacity (Cv) | 142.7 | J/mol·K |

Note: The values in this table are illustrative and based on typical results from DFT calculations for similar organic molecules. They serve to represent the type of data generated through computational modeling.

Advanced Theoretical Models and Multipolar Analysis for Charge Density Studies

Advanced theoretical models are employed to investigate the intricate details of the electron density distribution within Thiophene, 3-(2-nitro-1-propenyl)-, which governs its chemical reactivity and intermolecular interactions. The strong electron-withdrawing nature of the nitro group significantly polarizes the molecule, creating a complex electronic landscape. mdpi.commdpi-res.com

One of the primary techniques for such investigations is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the topology of the electron density. nih.gov This method allows for the precise definition of atoms within a molecule and the characterization of the chemical bonds between them based on the properties of the electron density at bond critical points.

Multipolar analysis, often used in conjunction with high-resolution X-ray diffraction experiments, provides a detailed map of the charge distribution around the molecule. nih.govnih.gov This method models the aspherical features of the electron density, which arise from chemical bonding and lone pairs. The Hansen-Coppens multipolar model is a widely used formalism in this context. nih.gov

For Thiophene, 3-(2-nitro-1-propenyl)-, these studies would reveal the extent of intramolecular charge transfer from the thiophene ring to the nitropropenyl substituent. The analysis of the electrostatic potential derived from the charge density would highlight the electrophilic and nucleophilic regions of the molecule, which is critical for understanding its interactions with other chemical species. nih.gov The nitro group is a powerful electron-withdrawing group, which leads to a significant redistribution of electron density across the conjugated system. mdpi.comnih.gov This effect is expected to result in a positive electrostatic potential on the nitrogen atom of the nitro group and a negative potential around the oxygen atoms. libretexts.org

The table below summarizes the key theoretical models and their applications in the study of the charge density of Thiophene, 3-(2-nitro-1-propenyl)-.

| Theoretical Model/Technique | Key Information Provided | Relevance to Thiophene, 3-(2-nitro-1-propenyl)- |

|---|---|---|

| Density Functional Theory (DFT) | Electron density distribution, molecular orbitals (HOMO/LUMO), electrostatic potential. nih.govmdpi.com | Provides a fundamental understanding of the electronic structure and reactivity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Topological analysis of electron density, characterization of chemical bonds. nih.gov | Defines atomic charges and bond properties, revealing the nature of intramolecular interactions. |

| Multipolar Analysis (e.g., Hansen-Coppens model) | Detailed aspherical charge density distribution, electrostatic moments. nih.govnih.gov | Offers a precise picture of charge concentration and depletion, crucial for understanding non-covalent interactions. |

| Molecular Electron Density Theory (MEDT) | Analysis of global and local reactivity indices (electrophilicity, nucleophilicity). mdpi.com | Predicts the polar nature of reactions and identifies the most reactive sites within the molecule. |

Derivatives and Analogs of Thiophene, 3 2 Nitro 1 Propenyl : Synthesis and Research

Substituted Thiophene (B33073), 3-(2-nitro-1-propenyl)- Derivatives

The chemical reactivity of the thiophene core and the nitroalkene side chain allows for the introduction of a wide range of functional groups. These modifications are pursued to modulate the electronic properties, steric profile, and potential reactivity of the parent compound for various research applications.

Halogenated Analogs

The introduction of halogen atoms onto the thiophene ring is a common strategy to alter its chemical properties. Halogenation of thiophenes typically proceeds via electrophilic aromatic substitution. researchgate.net While direct halogenation of Thiophene, 3-(2-nitro-1-propenyl)- is not extensively documented, established methods for halogenating thiophene rings can be applied. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent, while chlorination can be performed with N-chlorosuccinimide (NCS). The nitro group's electron-withdrawing nature deactivates the ring, potentially requiring harsher conditions or specific catalysts.

Research into halogenated nitroalkenes and related structures highlights their value as synthetic precursors. researchgate.netscielo.br For example, polyhalogenated nitrobutadienes serve as building blocks for highly functionalized heterocyclic compounds. researchgate.net The synthesis of halogenated aryl-himachalene derivatives involves a two-step process of halogenation followed by nitration, demonstrating a viable pathway to such functionalized molecules. scielo.br These methodologies suggest that halogenated analogs of Thiophene, 3-(2-nitro-1-propenyl)- could be synthesized and used as intermediates for further chemical exploration.

Table 1: Potential Synthetic Routes for Halogenated Analogs

| Derivative Type | Reagent | Reaction Type | Potential Outcome |

|---|---|---|---|

| Bromo-thiophene | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | Introduction of one or more bromine atoms onto the thiophene ring. |

| Chloro-thiophene | N-Chlorosuccinimide (NCS) | Electrophilic Aromatic Substitution | Introduction of one or more chlorine atoms onto the thiophene ring. |

Alkyl and Aryl Substituted Variants

The synthesis of alkyl and aryl-substituted thiophenes is well-established, with several methods applicable to the Thiophene, 3-(2-nitro-1-propenyl)- scaffold. The Fiesselmann thiophene synthesis, for instance, is a powerful method for constructing substituted thiophenes from appropriate starting materials. ekb.egnih.gov

Another significant approach involves the nucleophilic aromatic substitution (SNAr) of a nitro group on the thiophene ring. rsc.orgcu.edu.eg Research has shown that 3-nitro-substituted thiophenes can react with various nucleophiles, including thiolates, to introduce new substituents. rsc.orgcu.edu.eg This method is particularly relevant as it starts with a nitro-thiophene precursor. Aryl groups can be introduced using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, on a halogenated version of the thiophene derivative. The synthesis of aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives often utilizes such strategies, which could be adapted for the target molecule.

Table 2: Methods for Alkyl and Aryl Substitution

| Substitution Type | Synthetic Method | Key Intermediates | Research Context |

|---|---|---|---|

| Aryl | Fiesselmann Synthesis | Aryl-substituted acrylonitriles | Construction of aryl-substituted thieno[3,2-b]thiophenes. ekb.eg |

| Aryl/Alkyl | Nucleophilic Aromatic Substitution | 3-Nitrothiophenes | Substitution of the nitro group with various nucleophiles. rsc.orgcu.edu.eg |

Oxygen and Nitrogen Functionalized Derivatives

Introducing oxygen and nitrogen functionalities can significantly impact the molecule's properties. A key precursor for many nitrogen-functionalized derivatives is the corresponding 2-aminothiophene. The Gewald reaction is a classic and efficient one-pot procedure for synthesizing substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. This method's versatility allows for the preparation of a wide array of aminothiophenes that can be further modified.

A direct approach to functionalized nitrothiophenes involves a tandem Michael-intramolecular Henry reaction. For example, reacting 1,4-dithiane-2,5-diol (B140307) with nitroalkenes can produce 3-nitro-2-substituted tetrahydrothiophenes, which can then be aromatized. Research has also been conducted on the synthesis of chiral 3-nitro-2-(1-(L)-prolyl)thiophene derivatives, representing a specific example of a nitrogen-functionalized derivative. Oxygen functionalities can be introduced through various methods, including the lactonization of precursors to form derivatives like aminobenzofuran-2(3H)-ones.

Fused Ring Systems Incorporating Nitroalkenyl Thiophene Moieties

The Thiophene, 3-(2-nitro-1-propenyl)- scaffold can be used to construct more complex, fused heterocyclic systems. The key is often the transformation of the nitroalkenyl group into a functionality, such as an amino group, that can participate in a subsequent ring-closing reaction.

Synthesis and Research on Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines are a class of fused heterocycles with significant interest in medicinal chemistry. The most common synthetic strategy involves the initial construction of a substituted thiophene ring, followed by the annulation of the pyrimidine (B1678525) ring. A frequently used precursor is a 2-aminothiophene-3-carboxylate or a 2-aminothiophene-3-carbonitrile.

Starting with a hypothetical 2-amino-3-cyano (or 3-carboxy) thiophene bearing a nitroalkenyl side chain, the pyrimidine ring can be formed through condensation with various one-carbon reagents. For example, reaction with formamide, formic acid, or orthoesters can lead to the formation of the pyrimidine ring. Alternatively, reaction with acid chlorides can form an intermediate amide, which then cyclizes to the thieno[2,3-d]pyrimidine. Numerous studies have detailed the synthesis of these systems, exploring their potential as kinase inhibitors and anticancer agents.

Table 3: Synthesis of Thieno[2,3-d]pyrimidines from Thiophene Precursors

| Thiophene Precursor | Reagent for Cyclization | Resulting Moiety | Reference |

|---|---|---|---|

| 2-Aminothiophene-3-carbonitrile | Formic Acid / Formamide | 4-Aminothieno[2,3-d]pyrimidine | |

| 2-Aminothiophene-3-carboxamide | Acetic Anhydride | 2-Methyl-4-oxo-thieno[2,3-d]pyrimidine | |

| 2-Aminothiophene-3-carboxylate | Urea | Thieno[2,3-d]pyrimidine-2,4-diol |

Synthesis and Research on Thieno[2,3-d]triazine Derivatives

The synthesis of thieno[2,3-d] ekb.egtriazines is less common than their pyrimidine counterparts but represents another avenue for creating complex fused systems. These compounds are typically synthesized from 2-aminothiophene precursors.

A key synthetic route involves the diazotization of a 2-aminothiophene derivative. For instance, treating a 2-amino-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with sodium nitrite (B80452) in acetic acid leads to the formation of a 3-phenyl-5,6,7,8-tetrahydrobenzo researchgate.netthieno[2,3-d] ekb.egtriazin-4(3H)-one. Similarly, diazotization of a 2-amino-hexahydrocycloocta[b]thiophene-3-carboxamide with sodium nitrite in hydrochloric acid yields the corresponding thieno[2,3-d]-1,2,3-triazin-4-one. Research into these compounds has explored their potential as anticancer agents and as inhibitors of enzymes like VEGFR-2. researchgate.net This suggests that a suitably functionalized Thiophene, 3-(2-nitro-1-propenyl)- could be converted to an amino derivative and subsequently cyclized to form a thieno[2,3-d]triazine ring system.

Table 4: Synthesis of Thieno[2,3-d]triazines from Aminothiophenes

| Thiophene Precursor | Reagent for Cyclization | Resulting Fused System | Reference |

|---|---|---|---|

| 2-Amino-N-phenyl-thiophene-3-carboxamide | NaNO₂ / Acetic Acid | Thieno[2,3-d] ekb.egtriazin-4(3H)-one |

Benzo[b]thiophenes and Thieno[3,2-b]thiophenes Containing Nitroalkene Features

The synthesis of fused thiophene systems, such as benzo[b]thiophenes and thieno[3,2-b]thiophenes, incorporating nitroalkene functionalities is a significant area of research, driven by their potential applications in materials science and medicinal chemistry. The electronic properties of these molecules can be finely tuned by the introduction of the strongly electron-withdrawing nitroalkene group.

Benzo[b]thiophenes: The direct synthesis of benzo[b]thiophenes often involves the cyclization of substituted benzene (B151609) precursors. A common strategy utilizes ortho-substituted nitroaromatics. For instance, methyl benzo[b]thiophene-2-carboxylates can be synthesized in a one-step process from o-nitrobenzaldehydes and methyl thioglycolate. lookchem.com This reaction proceeds through a nucleophilic displacement of the activated nitro group by the thiolate, followed by a base-catalyzed ring closure. lookchem.com While this method directly yields a benzo[b]thiophene core, the introduction of a nitroalkene side chain, such as the (2-nitro-1-propenyl) group, typically requires post-synthetic modification of a suitable functional group (e.g., an aldehyde or ketone) on the pre-formed benzo[b]thiophene ring. Alternative syntheses involve the cyclization of o-alkynyl thioanisoles or the reaction of 2-halovinylbenzenes with a sulfur source. nih.govorganic-chemistry.org

Thieno[3,2-b]thiophenes: The construction of the thieno[3,2-b]thiophene skeleton containing nitro groups is more direct. An efficient strategy involves the use of 3-nitrothiophenes bearing carbonyl functionalities at the C-2 and C-5 positions. researchgate.net The reaction of these 2,5-dicarbonyl 3-nitrothiophenes with various sulfur-based nucleophiles, such as methyl thioglycolate or thiophenols, proceeds via a nucleophilic aromatic substitution of the nitro group. researchgate.netmdpi.com Subsequent intramolecular condensation, like the Dieckman condensation, of the resulting intermediate leads to the formation of the fused thieno[3,2-b]thiophene ring system. mdpi.comdoaj.org This approach allows for the synthesis of multi-substituted thieno[3,2-b]thiophenes where the nitro group is a key part of the starting material, facilitating pathways to derivatives with nitroalkene features. mdpi.comdoaj.org

Table 1: Selected Synthetic Routes to Benzo[b]thiophene and Thieno[3,2-b]thiophene Cores

| Target Core | Starting Materials | Key Reaction Type | Notes | Reference |

|---|---|---|---|---|

| Methyl benzo[b]thiophene-2-carboxylate | o-Nitrobenzaldehyde, Methyl thioglycolate | Nucleophilic Aromatic Substitution / Cyclization | One-step synthesis involving displacement of the nitro group. | lookchem.com |

| 2,3-Disubstituted benzo[b]thiophenes | o-Alkynyl thioanisole | Electrophilic Cyclization | Utilizes electrophilic sulfur reagents to induce ring closure. | nih.gov |

| Substituted thieno[3,2-b]thiophenes | 2,5-Dicarbonyl 3-nitrothiophene, Methyl thioglycolate | Nucleophilic Aromatic Substitution / Dieckman Condensation | The nitro group is displaced to initiate the cyclization sequence. | mdpi.comdoaj.org |

| Substituted thieno[3,2-b]thiophenes | 3-Bromothiophene | Multi-step synthesis | A classical but often lower-yield approach involving lithiation and cyclization steps. | mdpi.com |

Dithienothiophenes (DTT) and Functionalized Derivatives

Dithieno[3,2-b:2',3'-d]thiophene (DTT) is a rigid, planar, and electron-rich fused thiophene system that serves as an exceptional building block for organic electronic materials. nih.gov Its structure promotes strong intermolecular π-π stacking, which is beneficial for charge transport in organic thin-film transistors (OTFTs) and photovoltaic devices. researchgate.net

The synthesis of the DTT core and its derivatives has been a focus of significant research. A notable advancement is the development of a facile one-pot [1+1+1] synthesis, which provides an efficient route to the parent DTT molecule. rsc.org This has enabled the broader exploration of DTT-based semiconductors. rsc.org Functionalization of the DTT core is crucial for tuning its electronic properties and solubility. This can be achieved through various methods, including lithiation followed by quenching with an electrophile, such as an alkyl iodide or a dialkyl disulfide, to introduce substituents at specific positions. acs.org Palladium-catalyzed cross-coupling reactions, like Stille and Suzuki couplings, are also widely employed to attach aryl or other conjugated groups to a halogenated DTT core, extending the π-conjugation of the molecule. nih.gov

The strategic functionalization of DTT has led to the development of a wide range of materials with tailored properties. For example, the introduction of electron-withdrawing or electron-donating groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org Asymmetric functionalization with groups like phenyl and perfluorophenyl has been explored to influence molecular packing and improve the performance of OTFTs. researchgate.net Furthermore, DTT has been incorporated as a building block in conjugated polymers, leading to materials with applications in light-emitting diodes and polymer solar cells. nih.gov

Table 2: Examples of Functionalized Dithienothiophene (DTT) Derivatives

| Derivative Type | Synthetic Strategy | Purpose of Functionalization | Reference |

|---|---|---|---|

| Parent DTT | One-pot [1+1+1] synthesis | Core building block for further derivatization. | rsc.org |

| Alkyl-substituted DTT | Lithiation followed by reaction with alkyl halides | Improve solubility and influence molecular packing. | researchgate.netacs.org |

| Aryl-substituted DTT | Stille or Suzuki cross-coupling | Extend π-conjugation and tune electronic properties. | nih.gov |

| DTT-containing polymers | Polymerization (e.g., Wittig, Stille) with DTT-based monomers | Create processable materials for large-area electronics. | nih.gov |

| Asymmetrically functionalized DTT | Multi-step synthesis involving selective coupling | Control molecular packing and optimize device performance. | researchgate.net |

Stereochemical Variants and Their Independent Syntheses

The (2-nitro-1-propenyl) side chain introduces the possibility of geometric isomerism (E/Z). The stereochemistry of the nitroalkene double bond can have a significant impact on the molecule's conformation, crystal packing, and ultimately its physical and electronic properties. Therefore, the stereoselective synthesis of these variants is of considerable interest.

The synthesis of nitroalkenes is often achieved through a Henry reaction (nitro-aldol reaction) between a nitroalkane and an aldehyde, followed by dehydration. The stereochemical outcome of the dehydration step can often be controlled by the reaction conditions to favor either the E or Z isomer. For thiophene derivatives, this would involve the condensation of 3-thiophenecarboxaldehyde (B150965) with a nitroalkane like nitroethane.

Furthermore, the synthesis of more complex thiophene derivatives can involve stereoselective cascade reactions. For example, the reaction of nitroalkenes with 1,4-dithiane-2,5-diol, catalyzed by a chiral secondary amine thiourea, has been shown to produce highly substituted tetrahydrothiophenes with good yields and moderate stereoselectivities. researchgate.net Such methodologies allow for the creation of multiple stereogenic centers, including quaternary ones, in a single step. researchgate.net While this example leads to a saturated thiophene ring, the principles of asymmetric catalysis using nitroalkenes as substrates are directly applicable to the development of syntheses for chiral, non-racemic derivatives of Thiophene, 3-(2-nitro-1-propenyl)- and its analogs. researchgate.net The flexibility and high reactivity of the nitroalkene moiety make it a valuable component in designing complex, stereochemically defined heterocyclic structures. researchgate.net

Structure-Property Relationships in Derivative Series for Material Science Applications

The systematic modification of thiophene-based molecular structures allows for the investigation of structure-property relationships, which is fundamental to the design of new materials for electronic applications. For fused thiophene derivatives, key properties such as the optical band gap, charge carrier mobility, and solid-state packing are highly dependent on specific structural features.

Planarity and Conjugation: The planarity of the conjugated backbone is a critical factor. Fused systems like thieno[3,2-b]thiophenes and dithienothiophenes (DTT) enforce a planar geometry, which enhances π-orbital overlap between adjacent molecules. researchgate.netacs.org This increased intermolecular interaction generally leads to higher charge carrier mobility. Extending the conjugation length, for example by synthesizing oligomers or polymers, typically results in a smaller HOMO-LUMO gap, causing a red-shift in the material's absorption and emission spectra. nih.gov

Functional Groups: The introduction of functional groups has a profound effect on electronic properties. Electron-withdrawing groups, such as the nitroalkene moiety, lower both the HOMO and LUMO energy levels, which can improve air stability and affect charge injection properties in devices. acs.org Conversely, electron-donating groups raise the HOMO level. The strategic placement of substituents also influences molecular packing. For instance, linear alkyl chains on DTT derivatives have been shown to promote favorable packing and lead to excellent device performance in OTFTs, with mobilities as high as 0.10 cm²/Vs. researchgate.net

Symmetry: Molecular symmetry also plays a role. Asymmetric functionalization of DTT derivatives has been shown to be an effective strategy to disrupt undesirable packing motifs and encourage large grain formation in thin films, leading to high-performance transistors. researchgate.net

The interplay of these structural factors allows for the rational design of thiophene-based materials. By carefully selecting the core structure (e.g., thiophene, thieno[3,2-b]thiophene, DTT) and the peripheral functional groups, researchers can create materials with optimized properties for specific applications, from transistors and solar cells to light-emitting diodes. nih.govnih.govscholaris.ca

Table 3: Structure-Property Correlations in Fused Thiophene Derivatives

| Structural Feature | Effect on Property | Application Relevance | Reference |

|---|---|---|---|

| Increased Planarity (e.g., DTT vs. bithiophene) | Enhances π-π stacking, increases charge mobility. | Higher performance in Organic Thin-Film Transistors (OTFTs). | researchgate.net |

| Extended π-Conjugation (e.g., oligomers) | Reduces optical band gap (red-shifted absorption). | Tuning color for Organic Light-Emitting Diodes (OLEDs) and light absorption for solar cells. | nih.gov |

| Electron-Withdrawing Groups (e.g., -NO₂) | Lowers HOMO/LUMO levels, can improve air stability. | Development of n-type or ambipolar semiconductors. | acs.org |

| Linear Alkyl Side Chains | Improves solubility and promotes ordered solid-state packing. | Enhanced charge transport and device performance. | researchgate.net |

| Asymmetric Functionalization | Can lead to larger crystalline grains in thin films. | Improved charge mobility and higher on/off ratios in OTFTs. | researchgate.net |

Compound Reference Table

Applications of Thiophene, 3 2 Nitro 1 Propenyl in Advanced Materials and Synthetic Chemistry

Building Blocks for Complex Organic Architectures

The strategic placement of reactive functional groups on the thiophene (B33073) ring makes 3-(2-nitro-1-propenyl)thiophene a valuable starting material for the synthesis of more complex molecules. The nitroalkene moiety, in particular, serves as a versatile handle for a range of chemical reactions, enabling the construction of elaborate organic frameworks.

Precursors for Polycyclic Aromatic Compounds and Heterocycles

The reactive nature of the nitropropenyl group in 3-(2-nitro-1-propenyl)thiophene facilitates its use as a precursor in the synthesis of polycyclic aromatic compounds (PACs) and various heterocyclic systems. The electron-withdrawing nitro group activates the double bond, making it susceptible to a variety of nucleophilic addition and cycloaddition reactions. These reactions form the basis for constructing fused ring systems.

For instance, the reduction of the nitro group can lead to the formation of an amino group, which can then participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles. A notable example is the reduction of the related compound 2-(2-nitrovinyl)thiophene (B151962) to 2-(2-thienyl)ethylamine, a key intermediate in the synthesis of thieno[3,2-c]pyridine (B143518) derivatives. google.com This transformation highlights the utility of the nitrovinylthiophene core in building complex heterocyclic scaffolds.

Furthermore, the thiophene ring itself can be a component of larger fused aromatic systems. Thiophene-fused acenes, for example, are a class of materials that have garnered interest for their electronic properties. mdpi.com The synthesis of such compounds often involves the strategic coupling and cyclization of thiophene-containing precursors. While direct examples using 3-(2-nitro-1-propenyl)thiophene are not extensively documented, its structure suggests potential as a building block in similar synthetic strategies aimed at creating extended π-conjugated systems.

The general reactivity of nitro-substituted thiophenes in nucleophilic aromatic substitution reactions further underscores their potential as precursors. mdpi.com The nitro group can be displaced by various nucleophiles, including thiolates, to form new carbon-sulfur bonds, a key step in the construction of thieno[3,2-b]thiophene (B52689) derivatives. mdpi.com This type of reaction opens up pathways to a wide array of functionalized thiophene-based materials.

Intermediates in Multi-Step Stereoselective Synthetic Sequences

The carbon-carbon double bond and the chiral center that can be generated from the nitropropenyl group make 3-(2-nitro-1-propenyl)thiophene a valuable intermediate in multi-step stereoselective synthesis. The ability to control the three-dimensional arrangement of atoms is crucial in the synthesis of many biologically active molecules and advanced materials.

The double bond in the nitropropenyl side chain can undergo various stereoselective reactions, such as asymmetric hydrogenation or dihydroxylation, to introduce new stereocenters with a high degree of control. Furthermore, the nitro group can be transformed into other functional groups, such as amines or carbonyls, which can then be used in subsequent stereocontrolled transformations.

For example, cycloaddition reactions involving nitroalkenes are known to proceed with high regio- and stereoselectivity. nih.gov These reactions can be used to construct complex cyclic systems with multiple stereocenters in a single step. While specific studies on 3-(2-nitro-1-propenyl)thiophene in this context are limited, the general principles of nitroalkene reactivity suggest its potential in such synthetic sequences. The development of stereoselective methods for the synthesis of complex molecules often relies on the use of chiral catalysts or auxiliaries in conjunction with reactive intermediates like 3-(2-nitro-1-propenyl)thiophene. nih.gov

Organic Electronic and Optoelectronic Materials Research

Thiophene-based molecules are at the forefront of research into organic electronic and optoelectronic materials. Their ability to form extended π-conjugated systems allows for the transport of charge carriers, a fundamental property for applications in devices such as organic solar cells, light-emitting diodes, and transistors.

Functional π-Electron Systems in Organic Electronics

The core of 3-(2-nitro-1-propenyl)thiophene is a thiophene ring, a fundamental building block for functional π-electron systems. Thiophene and its derivatives can be polymerized or used to construct oligomers with extended π-conjugation, which is essential for charge transport in organic electronic devices. The sulfur atom in the thiophene ring contributes to the electronic structure and can facilitate intermolecular interactions, which are crucial for the formation of ordered thin films.

Thieno[3,2-b]thiophene, a fused bicyclic system, is a prominent example of a thiophene-based building block that has been extensively used to create high-performance organic semiconductors. mdpi.comresearchgate.netrsc.orgresearchgate.net The rigid and planar structure of thieno[3,2-b]thiophene promotes strong π-π stacking, leading to efficient charge transport. The synthesis of such fused systems can potentially start from appropriately functionalized thiophene precursors. The nitropropenyl group in 3-(2-nitro-1-propenyl)thiophene offers a reactive site that could be exploited for the construction of such fused ring systems, thereby creating novel π-electron materials.

Candidates for Organic Semiconductor Applications

Thiophene-based materials are leading candidates for use as organic semiconductors. nih.govresearchgate.net Their electrical properties can be tuned by modifying their chemical structure, for example, by introducing electron-donating or electron-withdrawing groups. The nitro group in 3-(2-nitro-1-propenyl)thiophene is a strong electron-withdrawing group, which can significantly influence the electronic properties of any resulting polymer or larger molecule.